N,N'-Di-tert-butylethylenediamine
Description
Contextualization within Amine Chemistry and Diamine Ligands in Research
Amines, organic compounds and functional groups that contain a basic nitrogen atom with a lone pair, are fundamental building blocks in chemistry. Diamines, which feature two amino groups, are of particular importance as they can act as bidentate ligands in coordination chemistry, forming stable chelate complexes with metal ions. These ligands are crucial in the development of catalysts and functional materials.
N,N'-Di-tert-butylethylenediamine belongs to the class of N-alkylated diamines. google.comchemicalbook.com It serves as a quintessential example of a sterically demanding chelating agent. In research, it is widely utilized as a ligand in the synthesis of various metal complexes and as a building block in organic synthesis. google.com Its application extends to being an intermediate in the production of pharmaceuticals and other specialty chemicals. chemicalbook.comfishersci.com The presence of two nitrogen donor atoms allows it to coordinate to a single metal center, forming a stable five-membered ring, a common motif in coordination chemistry.
Overview of Steric and Electronic Influences of the tert-Butyl Groups on Reactivity and Coordination
The most defining feature of this compound is the presence of two bulky tert-butyl groups attached to the nitrogen atoms. These groups exert significant steric hindrance, which profoundly influences the molecule's reactivity and coordination behavior. google.com This steric bulk can dictate the coordination geometry around a metal center, often enforcing specific bond angles and limiting the number of ligands that can bind.
Historical Development and Early Research Significance in this compound Chemistry
The development of this compound is rooted in the broader exploration of sterically hindered amines and their applications. Early synthetic methods focused on the reaction of tert-butylamine (B42293) with glyoxal (B1671930) to form the corresponding diimine, followed by hydrogenation. A 1970 publication in Tetrahedron described the preparation of the diimine from tert-butylamine and aqueous glyoxal. google.com
Subsequent research in the 1980s led to patented processes for the preparation of di-tert-butylethylenediamine, highlighting its industrial importance as an intermediate, for instance, as a catalyst in the production of polyphenylene oxide resins. google.com These methods aimed to improve the efficiency and purity of the final product, often involving a two-stage process of diimine formation and subsequent catalytic hydrogenation. google.comgoogle.com For example, a 1987 patent detailed a process where the reaction is carried out in a hydrocarbon phase, which is then separated from the aqueous phase before hydrogenation. google.com These early studies and industrial developments laid the groundwork for the widespread use of this compound in modern chemical research, particularly after its value as a ligand in copper-catalyzed cross-coupling reactions was demonstrated.
Chemical Compound Information
| Compound Name | Synonyms |
| This compound | 1,2-Bis(tert-butylamino)ethane, N,N'-Bis(tert-butyl)ethylenediamine |
| tert-Butylamine | 2-Amino-2-methylpropane |
| Glyoxal | Ethanedial |
| Di-tert-butylglyoxaldiimine | N,N'-Di-tert-butyl-1,2-ethanediimine |
| Polyphenylene oxide | Poly(p-phenylene ether) |
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H24N2 |
| Molecular Weight | 172.31 g/mol |
| CAS Number | 4062-60-6 |
| Boiling Point | 196-198 °C |
| Density | 0.799 g/mL at 25 °C |
| Refractive Index | 1.430 at 20 °C |
| Appearance | Colorless to light yellow liquid |
Structure
3D Structure
Properties
IUPAC Name |
N,N'-ditert-butylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-9(2,3)11-7-8-12-10(4,5)6/h11-12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHYGBGIWLNFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044667 | |
| Record name | N,N'-Di-tert-butylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4062-60-6 | |
| Record name | N,N′-Di-tert-butylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4062-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Di-tert-butylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004062606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Di-tert-butylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis(tert-butyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DI-TERT-BUTYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WAI8U5V0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Route Optimization for N,n Di Tert Butylethylenediamine and Its Derivatives
Established Synthetic Pathways to N,N'-Di-tert-butylethylenediamine
The primary and most well-documented method for the industrial production of this compound involves a two-step process: the condensation of tert-butylamine (B42293) with glyoxal (B1671930) to form a diimine intermediate, followed by catalytic hydrogenation.
Reaction of tert-Butylamine with Glyoxal and Subsequent Catalytic Hydrogenation
The synthesis commences with the reaction between tert-butylamine and an aqueous solution of glyoxal. google.com This condensation reaction typically produces the intermediate, N,N'-di-tert-butylglyoxaldiimine. The reaction is often carried out in the presence of a hydrocarbon solvent, which facilitates the separation of the diimine from the aqueous phase. google.com
Following the formation of the diimine, the crucial step of catalytic hydrogenation is performed to yield the desired this compound. google.com A variety of catalysts can be employed for this reduction, with transition metals such as nickel, platinum, and palladium being particularly effective. google.com The hydrogenation is typically conducted under pressure and at elevated temperatures. For instance, yields of up to 87% have been reported using a Raney nickel catalyst in octane (B31449) at 60-80°C and 60 bar of hydrogen pressure. google.com Similarly, using a platinum-on-carbon catalyst has also demonstrated high efficacy. google.com
Table 1: Representative Conditions for the Synthesis of this compound via Hydrogenation of the Glyoxal-tert-butylamine Adduct
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Raney Nickel | Octane | 60-80 | 60 | 85 | google.com |
| Platinum on Carbon (5%) | Gasoline Fraction | 80 | 60 | 80 | google.com |
| Palladium on Carbon | Methanol (B129727) | Not specified | Not specified | ~70 | google.com |
Alternative Synthetic Approaches and Methodological Modifications for this compound
While the glyoxal-based route is predominant, other synthetic strategies have been explored. One such alternative involves the reductive amination of appropriate precursors. Reductive amination is a powerful tool for the formation of C-N bonds and can be applied to the synthesis of a wide range of amines. organic-chemistry.orgmasterorganicchemistry.com This could potentially involve the reaction of a suitable difunctional carbonyl compound with tert-butylamine under reducing conditions.
Another approach could be the reaction of 1,2-dihaloethane with an excess of tert-butylamine. However, this method often suffers from the formation of multiple byproducts, including quaternary ammonium (B1175870) salts, making the purification of the desired diamine challenging.
Modifications to the established glyoxal route have also been investigated to improve efficiency. For example, the choice of solvent can influence the reaction outcome. While hydrocarbons are commonly used to facilitate phase separation, other solvents could potentially enhance reaction rates or simplify downstream processing. google.com
Synthesis of this compound Derivatives and Analogues for Research Purposes
The core structure of this compound serves as a scaffold for the synthesis of various derivatives and analogues, primarily for applications in asymmetric catalysis. The steric bulk of the tert-butyl groups creates a well-defined chiral environment when the diamine is coordinated to a metal center.
Chiral derivatives of this compound are particularly valuable as ligands in transition metal-catalyzed reactions, where they can induce high levels of enantioselectivity. researchgate.netsigmaaldrich.com For instance, chiral phosphine-phosphoramidite ligands derived from diamines have shown excellent performance in the asymmetric hydrogenation of C=C, C=O, and C=N double bonds. dicp.ac.cn The synthesis of these derivatives often involves the reaction of this compound with appropriate chiral auxiliaries or phosphorus-containing reagents.
Furthermore, analogues with different substitution patterns on the ethylenediamine (B42938) backbone or the nitrogen atoms are synthesized to fine-tune the steric and electronic properties of the resulting metal complexes. For example, the synthesis of N-substituted phenylenediamine derivatives has been reported, which could be adapted to produce analogues of this compound with aromatic substituents. google.comgoogle.com These modifications can have a significant impact on the catalytic activity and selectivity of the corresponding metal catalysts.
Optimization Strategies for Yield and Purity in this compound Synthesis
Achieving high yield and purity is a critical aspect of any synthetic process. In the context of this compound synthesis, several strategies can be employed to optimize the outcome.
In the primary synthetic route, the molar ratio of the reactants, tert-butylamine and glyoxal, can be adjusted to maximize the formation of the diimine intermediate and minimize side reactions. A slight excess of the amine is often used. google.com The choice of catalyst for the hydrogenation step is also crucial. While Raney nickel, platinum, and palladium are all effective, their activity and selectivity can vary depending on the specific reaction conditions. google.com
Purification of the final product is typically achieved through fractional distillation under reduced pressure. google.com Careful control of the distillation parameters is necessary to separate the high-boiling this compound from any unreacted starting materials or byproducts. The purity of the final product is often assessed by gas chromatography. sigmaaldrich.com
For reductive amination approaches, the choice of the reducing agent is a key parameter to optimize. Reagents like sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used, each with its own reactivity profile and compatibility with different functional groups. masterorganicchemistry.com The reaction conditions, such as solvent, temperature, and pH, also play a significant role in determining the yield and selectivity of the reductive amination process. organic-chemistry.org
Green Chemistry Approaches in this compound Production
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the synthesis of this compound, several strategies can be adopted to align with these principles.
One key area of focus is the use of greener solvents. While hydrocarbons are effective for the established synthetic route, exploring the use of more benign solvents, such as water or bio-derived solvents, could reduce the environmental impact of the process. mdpi.com Research into the use of water as a solvent for the synthesis of other diamines has shown promising results.
Another green chemistry approach is the development of more efficient and recyclable catalysts. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. The use of cobalt nanoparticles confined within a carbon shell has been explored for the synthesis of other diamines and represents a potential avenue for the greener production of this compound.
Furthermore, biocatalytic methods offer a promising alternative to traditional chemical synthesis. Enzymes, such as amine dehydrogenases, can catalyze reductive amination reactions with high selectivity and under mild conditions. rsc.org The development of biocatalytic routes for the synthesis of N,N'-dialkylethylenediamines could significantly reduce the environmental footprint of their production. nih.govnih.gov
Coordination Chemistry of N,n Di Tert Butylethylenediamine
Complexation with Transition Metals
The coordination of N,N'-Di-tert-butylethylenediamine with transition metals has been a subject of extensive research, leading to the development of a diverse range of complexes with interesting structural and reactive properties. The bulky tert-butyl groups restrict the ligand's flexibility, which can lead to the formation of complexes with distorted geometries.
Copper Complexes of this compound in Dioxygen Activation Research
The activation of dioxygen by metal ions is a fundamental process in both biological and synthetic chemistry. rsc.org Copper complexes, in particular, have been widely studied as models for copper-containing metalloenzymes that play vital roles in biological processes such as dioxygen transport and activation. nih.govnih.gov The study of copper complexes with this compound and its derivatives provides valuable insights into the mechanisms of these enzymatic reactions. conferenceproceedings.international
The reaction of copper(I) complexes with dioxygen can lead to the formation of various copper-oxygen species, including cupric superoxide, peroxodicopper(II), and other high-valent copper-oxygen intermediates. nih.gov The nature of the supporting ligand, such as this compound, is critical in determining the structure and reactivity of these species. For instance, the steric bulk of the ligand can influence the coordination geometry around the copper center and modulate its reactivity towards substrates.
Research in this area often involves the synthesis and characterization of copper(I) and copper(II) complexes with this compound and related ligands. nih.govewha.ac.kr Spectroscopic techniques, such as UV-vis and EPR, along with computational studies, are employed to identify and characterize the transient copper-oxygen intermediates formed during the reaction with dioxygen. rsc.org These studies aim to elucidate the mechanism of dioxygen activation, which can involve either the metal center or the substrate. rsc.org The insights gained from these model systems contribute to a deeper understanding of the intricate mechanisms of copper-catalyzed oxidation reactions and the development of new catalysts for selective oxidation processes. rsc.orguni-goettingen.de
| Species | Ligand System | Characteristic UV-vis Absorption (nm) | Reference |
|---|---|---|---|
| μ-η2:η2-peroxido dicopper(II) | m-xylyl-based ligands | 390 and 520 | researchgate.net |
Palladium Complexes and Ligand-Mediated Reactions
Palladium complexes containing this compound and similar diamine ligands have been investigated for their catalytic activity in various organic transformations. The steric and electronic properties of the diamine ligand can significantly influence the efficiency and selectivity of these palladium-catalyzed reactions.
One area of focus is the use of palladium complexes in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com The design of the ligand is crucial for the success of these reactions, with factors such as steric bulk and electronic effects playing a key role. youtube.com For instance, in some palladium-catalyzed amination reactions, the choice of ligand can dramatically affect the reaction outcome. nih.gov
Furthermore, palladium-catalyzed reactions involving the activation of unactivated alkenes have been explored. organic-chemistry.orgnih.gov In these reactions, a palladium catalyst facilitates the addition of nucleophiles across a double bond. The diamine ligand can play a role in stabilizing the palladium catalyst and influencing the regioselectivity and stereoselectivity of the reaction. For example, palladium-catalyzed diaminations of unactivated alkenes have been developed using N-fluorobenzenesulfonimide as a nitrogen source, leading to the formation of cyclic diamine derivatives. organic-chemistry.orgnih.gov The proposed mechanism for this transformation involves the formation of a Pd(IV) intermediate. organic-chemistry.orgnih.gov
The study of palladium complexes with this compound and related ligands also extends to their use in dendrimeric structures for catalysis. nih.gov By attaching these complexes to the surface of dendrimers, it is possible to create recyclable catalysts with enhanced stability and activity. nih.gov
Platinum Complexes and Stereospecific Ligand Design
Platinum complexes bearing this compound and its derivatives have been a significant area of research, particularly in the context of developing new therapeutic agents and understanding their interactions with biological molecules. nih.gov The design of these complexes often focuses on creating stereospecific ligands to control the geometry and reactivity of the platinum center.
The synthesis of platinum(II) complexes with chiral diamine ligands, such as derivatives of this compound, allows for the preparation of enantiomerically pure compounds. nih.govresearchgate.net This is crucial for studying their interactions with chiral biological targets like DNA and proteins. The stereochemistry of the ligand can influence the cytotoxic activity of the platinum complex. nih.govresearchgate.net For example, platinum(II) complexes with (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)pentanoic acid esters have shown significant antitumor activity. nih.govresearchgate.net
Researchers have synthesized and characterized a variety of platinum(II) and platinum(IV) complexes with N-substituted ethylenediamine (B42938) and propylenediamine ligands. rsc.orgstonybrook.eduresearchgate.net These studies often involve detailed structural analysis using techniques like X-ray crystallography to determine the coordination geometry around the platinum atom. rsc.orgstonybrook.eduresearchgate.net The design of these complexes can also incorporate other ligands, such as phosphines or chloroquine (B1663885), to create multifunctional agents with unique biological properties. acs.org The interaction of these platinum complexes with DNA is a key aspect of their mechanism of action, and various methods are used to study these binding events. acs.org
| Complex Type | Ligand | Key Findings | Reference |
|---|---|---|---|
| Platinum(II) | O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)pentanoic acid | Formation of a single diastereoisomer, significant antitumor activity. | nih.govresearchgate.net |
| Platinum(II) and Platinum(IV) | Unsymmetrical ethylene (B1197577) or propylenediamine derivatives | Characterized by IR, ESI-MS, and NMR. Some complexes show promising cytotoxicity. | rsc.orgstonybrook.eduresearchgate.net |
| Chiral Platinum(II) | Phosphine (B1218219) and chloroquine ligands | Designed as cytotoxic and monofunctional DNA-binding agents. | acs.org |
Other Transition Metal Coordination Chemistry Investigations
Beyond copper, palladium, and platinum, this compound and its analogs have been used to synthesize complexes with a variety of other transition metals, including nickel and yttrium. rsc.orgnih.gov The steric hindrance provided by the tert-butyl groups plays a significant role in the structure and reactivity of these complexes as well.
For instance, a three-coordinate nickel-carbene complex, [1,2-Bis(di-tert-butylphosphino)ethane]Ni=CPh2, has been synthesized and structurally characterized. nih.gov This complex exhibits interesting reactivity with small molecules like carbon dioxide and sulfur dioxide. nih.gov
In the realm of lanthanide chemistry, N,N'-bis(3,5-di-tert-butylsalicylidene)ethylenediamine has been used to prepare arene-soluble yttrium complexes. rsc.org The reaction of YCl3 with the dipotassium (B57713) salt of this ligand yields complexes with distinct structures, providing insights into the coordination chemistry of this ligand with larger metal ions. rsc.org
The coordination chemistry of this compound has also been explored with other transition metals such as cobalt, nickel, and zinc, leading to the synthesis and structural characterization of a range of complexes. orientjchem.org These studies contribute to a broader understanding of how this sterically demanding ligand influences the coordination environment of different metal centers.
Coordination with Main Group Elements
The coordination chemistry of this compound is not limited to transition metals; it also forms interesting and structurally diverse complexes with main group elements, most notably lithium.
Lithium Amides and Lithiation Studies of this compound
The lithiation of this compound has been a subject of detailed investigation, revealing a stepwise process that leads to the formation of various lithium amide species. acs.org The reaction of this compound with alkyllithium reagents like n-butyllithium or methyllithium (B1224462) results in the deprotonation of the amine groups. acs.org
NMR spectroscopic studies have shown that the lithiation proceeds through partially lithiated intermediates before the formation of the fully dilithiated species. acs.org The solid-state structures of several of these lithium amide complexes have been determined by X-ray crystallography, revealing fascinating aggregated structures. acs.org
The initial product of monolithiation is a dimeric species, [cis-{Li[μ-N(t-Bu)CH2CH2N(H)t-Bu]}2]. acs.org Further lithiation leads to a more complex mixed-lithiated species, [{Li[N(t-Bu)CH2CH2N(H)t-Bu]}2Li{N(t-Bu)CH2CH2Nt-Bu}Li]. acs.org The fully dilithiated compound, {Li[N(t-Bu)CH2CH2Nt-Bu]Li}, can be isolated in two forms: a dimeric cage structure and a proposed polymeric ladder structure. acs.org The formation of these different aggregates highlights the complexity of lithium amide chemistry and the role of the bulky this compound ligand in directing the assembly of these structures. acs.org
| Species | Formula | Structural Feature | Reference |
|---|---|---|---|
| Monolithiated dimer | [cis-{Li[μ-N(t-Bu)CH2CH2N(H)t-Bu]}2] | Dimeric structure | acs.org |
| Mixed-lithiated species | [{Li[N(t-Bu)CH2CH2N(H)t-Bu]}2Li{N(t-Bu)CH2CH2Nt-Bu}Li] | Complex aggregated structure | acs.org |
| Dilithiated dimer | {Li[N(t-Bu)CH2CH2Nt-Bu]Li}2 | Li4N4 cage | acs.org |
| Dilithiated polymer | {Li[N(t-Bu)CH2CH2Nt-Bu]Li}n | Proposed polymeric ladder | acs.org |
Aluminum Complexes and Amidoalane Derivatives
The coordination chemistry of this compound with aluminum has been explored, leading to the formation of various aluminum complexes and amidoalane derivatives. The reaction of this compound with different aluminum hydride sources has been investigated. For instance, its reaction with AlH3·NMe3 or AlH3 diethyl etherate yields the secondary amine stabilized amidoaluminum hydride species [{HN(t-Bu)CH(t-Bu)CH2N(t-Bu)}AlH2]. nih.gov These compounds are noted for their stability against the elimination of hydrogen to form diamidoaluminum hydrides. nih.gov
Furthermore, these amidoaluminum hydrides can be converted to alane-rich species. The reaction with AlH3·NMe3 under specific conditions can produce [H2Al{N(t-Bu)CH(t-Bu)CH2N(t-Bu)}AlH2]. nih.gov The steric bulk of the this compound ligand plays a significant role in the stability and reactivity of these aluminum complexes. nih.gov
The synthesis of aluminum alkyl complexes supported by various ligands, including those with nitrogen donor atoms, has been a subject of interest. researchgate.net These complexes have applications in catalysis, such as the ring-opening polymerization of cyclic esters. researchgate.net The modification of the ligand structure, including the steric and electronic properties, can influence the coordination geometry of the aluminum center and the catalytic activity of the resulting complexes. researchgate.net
| Compound/Complex | Reactants | Key Findings | Reference |
| [{HN(t-Bu)CH(t-Bu)CH2N(t-Bu)}AlH2] | This compound and AlH3·NMe3 or AlH3 diethyl etherate | Stable secondary amine stabilized amidoaluminum hydride. | nih.gov |
| [{Li[N(t-Bu)CH(t-Bu)CH2N(t-Bu)]AlH2}4] | Thermal decomposition of [{[HN(t-Bu)CH(t-Bu)CH2N(H)(t-Bu)]Li(μ-H)2AlH2}2] | Formation of a tetrameric lithium diamidoaluminum hydride. | nih.gov |
| [H2Al{N(t-Bu)CH(t-Bu)CH2N(t-Bu)}AlH2] | [{HN(t-Bu)CH(t-Bu)CH2N(t-Bu)}AlH2] and AlH3·NMe3 | Formation of an alane-rich species. | nih.gov |
Zincates and Alkali Metal-Zinc Synergistic Effects in this compound Systems
While direct research on zincates and alkali metal-zinc synergistic effects specifically involving this compound is not extensively detailed in the provided search results, the broader context of mixed-metal complexes and the influence of ligand architecture on their formation is relevant. The principles of chelation and the steric and electronic effects of bulky ligands like this compound are crucial in dictating the structure and reactivity of potential zincate systems. The formation of such complexes often involves the deprotonation of the diamine ligand to create a dianionic chelating agent, which can then coordinate to multiple metal centers.
Lanthanum Phosphoramide (B1221513) Complexes Incorporating this compound Derivatives
A monoanionic phosphoramide ligand, O=P(N,N′-di-tert-butylethylenediamide)(NHtBu), derived from this compound, has been shown to form a series of lanthanum complexes. nih.govacs.org This ligand can coordinate to the La3+ ion in both its anionic and neutral (protonated) forms. acs.org
The stoichiometry of the reaction plays a crucial role in determining the final product. For instance, the reaction of LaI3(THF)4 with three equivalents of the potassium salt of the deprotonated ligand, [K(THF)x][O=P(N,N′-di-tert-butylethylenediamide)(NtBu)], yields the tris-ligated complex, La(O=P(N,N′-di-tert-butylethylenediamide)(NtBu))3(THF)x. acs.org Interestingly, using a combination of the deprotonated ligand and its neutral form can lead to the formation of mixed-ligand complexes. acs.org
The anionic form of the ligand can act as either a bidentate or a monodentate ligand, depending on the steric crowding at the lanthanum center. acs.org In contrast, the protonated form of the ligand coordinates exclusively through the oxygen atom of the phosphoramide group. acs.org This versatility in coordination modes allows for the formation of a diverse range of lanthanum complexes with varying structures and properties. nih.govacs.org
| Lanthanum Complex | Key Features | Coordination Mode of Ligand | Reference |
| La(O=P(N,N′-di-tert-butylethylenediamide)(NtBu))3(THF)x | Tris-ligated complex | Anionic form acts as a bi- or monodentate ligand. | acs.org |
| La(O=P(N,N′-di-tert-butylethylenediamide)(NtBu))2(O=P(N,N′-di-tert-butylethylenediamide)(NHtBu))I | Mixed-ligand complex with two anionic and one protonated ligand | Anionic ligand coordinates in a bidentate or monodentate fashion; protonated ligand coordinates through the phosphoramide oxygen. | acs.org |
| La(O=P(N,N′-di-tert-butylethylenediamide)(NtBu))2(p-F-C6H4-NH) | Formed via elimination from a mixed-protonation-state complex | - | nih.govacs.org |
Influence of Steric Bulk of this compound on Metal Coordination Geometry and Stability
The presence of the sterically demanding tert-butyl groups on the nitrogen atoms of this compound exerts a profound influence on the coordination geometry and stability of its metal complexes. This steric hindrance can impact several aspects of coordination chemistry:
Coordination Number and Geometry: The bulky tert-butyl groups can prevent the approach of other ligands to the metal center, often resulting in complexes with lower coordination numbers than would be observed with less sterically hindered diamines. This can lead to the formation of complexes with unusual or distorted geometries, such as tetrahedral or square planar, instead of the more common octahedral geometry.
Kinetic Stability: While steric hindrance can sometimes lead to thermodynamic instability due to bond strain, it can also enhance the kinetic stability of a complex. dalalinstitute.com The bulky groups can act as a protective shield around the metal center, slowing down ligand substitution reactions and making the complex less susceptible to decomposition.
Ligand Dissociation: The steric clash between the tert-butyl groups can also facilitate the dissociation of one of the nitrogen atoms from the metal center, leading to a monodentate coordination mode for the diamine ligand under certain conditions. This can be an important factor in the reactivity and catalytic activity of these complexes.
In essence, the steric bulk of this compound is a key design element that can be used to fine-tune the structure, stability, and reactivity of metal complexes for specific applications in areas such as catalysis and materials science.
Catalytic Applications and Reaction Development
Aerobic Oxidation Catalysis using N,N'-Di-tert-butylethylenediamine-Based Systems
The use of this compound in aerobic oxidation catalysis is a significant area of research. The ligand's ability to form stable complexes with various transition metals, particularly copper, allows for the activation of molecular oxygen for the oxidation of a range of substrates.
Copper complexes of this compound are effective catalysts for the oxygenation and subsequent functionalization of phenols, mimicking the activity of the enzyme tyrosinase. nih.gov These systems can catalyze the selective oxidation of phenols to quinones, which can then undergo further reactions. nih.gov The steric hindrance provided by the this compound ligand is crucial for stabilizing the reactive copper-oxygen species and directing the regioselectivity of the oxidation. nih.gov Research has shown that these complexes can mediate the oxygenation of a variety of phenolic substrates, leading to the formation of mono- and bicyclic quinones. nih.gov
For example, a bis(μ-oxo)dicopper(III) complex stabilized by a hybrid guanidine-amine ligand, which shares structural similarities with this compound systems, has been shown to catalytically oxygenate various phenolic substrates. nih.gov
Table 1: Catalytic Oxygenation of Phenolic Substrates
| Substrate | Product | Conversion (%) |
|---|---|---|
| 2,4-Di-tert-butylphenol | 3,5-Di-tert-butyl-o-benzoquinone | >95 |
| 8-Quinolinol | Quinone | - |
Data derived from studies on analogous copper-dioxygen complexes. nih.gov
This compound-ligated copper systems have also been employed in oxidative coupling reactions. These reactions involve the formation of new carbon-carbon or carbon-heteroatom bonds through an oxidative process. The steric bulk of the ligand can influence the course of these reactions, sometimes leading to unexpected and useful products. For instance, in the context of phenol (B47542) oxidation, oxidative coupling products can be formed alongside quinones. nih.gov Furthermore, copper-catalyzed oxidative homo- and cross-coupling of Grignard reagents has been achieved using di-tert-butyldiaziridinone as an oxidant, a reaction system where diamine ligands can play a role in modulating the catalyst's activity and selectivity. organic-chemistry.org
Dehydrogenation and Cyclization Catalysis
This compound and its complexes have found application in catalytic dehydrogenation and cyclization reactions. These processes are fundamental in organic synthesis for the construction of cyclic and unsaturated molecules. For instance, palladium-catalyzed C-H diamination of terminal olefins using di-tert-butyldiaziridinone as a nitrogen source can lead to imidazolidinones, which can then be dehydrogenated to imidazolinones. nih.gov While not directly involving this compound as the ligand, this illustrates the principle of dehydrogenation in related catalytic systems.
In other instances, copper-catalyzed intramolecular oxidative coupling of C(sp2)-H and C(sp3)-H bonds has been used to synthesize 3,3-disubstituted oxindoles, a type of cyclization reaction where the ligand environment around the metal center is critical. researchgate.net The steric and electronic properties of ligands like this compound can significantly influence the efficiency and selectivity of such transformations.
This compound in Polymerization Catalysis Research
The field of polymerization has also benefited from the use of this compound as a ligand in catalyst systems. Its derivatives have been explored in the context of ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polymers like polylactide (PLA). The steric bulk of the ligand can influence the stereoselectivity of the polymerization, leading to polymers with different properties. While specific research focusing solely on this compound in polymerization is not detailed in the provided results, the use of structurally related chiral diamines in asymmetric catalysis suggests its potential in stereoselective polymerization. chemrxiv.orgresearchgate.net Anionic ring-opening polymerizations of activated aziridines, for example, represent a related area where the nature of the activating group and the initiator system are crucial for successful polymerization. nih.gov
Asymmetric Catalysis with Chiral this compound Derivatives
The development of chiral versions of this compound has opened up avenues for its use in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. chemrxiv.orgresearchgate.netsigmaaldrich.comresearchgate.netmdpi.comnih.govyale.edu By introducing chirality into the diamine backbone, catalysts can be created that induce high levels of enantioselectivity in a variety of reactions.
Chiral diamines are recognized as "privileged ligands" in asymmetric catalysis. researchgate.net They have been successfully applied in a range of transformations, including asymmetric addition reactions. chemrxiv.orgresearchgate.net For example, chiral N-H diamines have shown excellent reactivity and stereoselectivity in the synthesis of chiral sulfonamides in water. chemrxiv.orgresearchgate.net
Table 2: Ligand Screening for Asymmetric Sulfonamide Synthesis
| Ligand | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|
| L3 (N-H diamine) | >95 | >95:5 |
| L2 (N-Me diamine) | >95 | >95:5 |
| L8 | Good | Low |
| L9 | Good | Opposite induction to L10 |
| L10 | Good | Opposite induction to L9 |
| L12 | Good | Reduced enantioselectivity |
Data derived from studies on chiral diamine ligands in asymmetric synthesis. chemrxiv.orgresearchgate.net
These chiral diamine ligands have been utilized in asymmetric Michael additions and other mechanistically diverse reactions, demonstrating their versatility. chemrxiv.orgresearchgate.net The development of these catalysts is often aided by computational studies to optimize the ligand scaffold for better performance. researchgate.net
Catalyst Design Principles Incorporating this compound Ligands
The design of effective catalysts hinges on the precise control of the steric and electronic environment around a metal center. This compound has emerged as a valuable ligand in catalyst design, primarily due to the significant steric bulk exerted by its two tert-butyl groups. This steric hindrance is a key feature that can be exploited to influence catalyst activity, selectivity, and stability.
The fundamental principles guiding the design of catalysts incorporating this compound ligands revolve around leveraging their unique structural and electronic properties. The bulky tert-butyl groups play a crucial role in creating a well-defined and sterically crowded coordination sphere around a metal center. This has several important consequences for catalysis.
One of the primary principles is the use of steric hindrance to control the access of substrates to the catalytic site. This can lead to enhanced selectivity in reactions where multiple coordination pathways are possible. For instance, the bulky nature of the ligand can favor the coordination of less sterically demanding substrates or influence the regioselectivity of a reaction by blocking certain approach trajectories.
Furthermore, the steric bulk of this compound can significantly impact the stability of the resulting metal complexes. The tert-butyl groups can shield the metal center from unwanted side reactions or decomposition pathways, leading to more robust and long-lived catalysts. This steric protection is particularly advantageous in oxidation catalysis, where reactive intermediates can be prone to degradation. A notable example is the formation of stable dicopper(II) peroxide complexes with this compound, which are effective for phenol oxidation. In contrast, analogous ligands with less steric bulk, such as N,N'-diethylethylenediamine, form less stable copper-oxygen species that decompose more readily.
Another design principle involves the influence of the ligand on the electronic properties of the metal center. While the primary effect of the tert-butyl groups is steric, they also have an electron-donating inductive effect. This can modulate the electron density at the metal, thereby influencing its reactivity in catalytic cycles, such as in oxidative addition and reductive elimination steps.
The conformational rigidity imposed by the tert-butyl groups is also a critical factor. The gauche conformation of the ethylenediamine (B42938) backbone is stabilized, which can lead to a more pre-organized and well-defined catalytic pocket. This pre-organization can lower the entropic barrier for substrate binding and subsequent transformation, contributing to higher catalytic efficiency.
In the realm of asymmetric catalysis, while the parent this compound is achiral, its derivatives are instrumental in the design of chiral catalysts. The introduction of chiral elements elsewhere in the ligand framework, while retaining the influential tert-butyl groups, allows for the creation of catalysts that can effectively control the stereochemical outcome of a reaction. The steric bulk of the tert-butyl groups helps to amplify the chiral induction from the ligand backbone to the substrate.
The principles of catalyst design using this compound and its derivatives are summarized in the following table:
| Design Principle | Effect of this compound Ligand | Example Application |
| Steric Hindrance | Controls substrate access, enhances selectivity. | Regioselective functionalization of complex molecules. |
| Steric Shielding | Protects the metal center, increases catalyst stability. | Formation of stable copper-oxygen complexes for oxidation reactions. |
| Electronic Tuning | Electron-donating groups modulate metal center reactivity. | Optimization of catalytic activity in cross-coupling reactions. |
| Conformational Rigidity | Pre-organizes the catalytic site, reduces entropic penalty. | Enhanced reaction rates and efficiency. |
| Chiral Amplification | Bulky groups transmit stereochemical information effectively. | Asymmetric synthesis with chiral derivatives of the ligand. |
The application of these design principles has led to the development of catalysts for a variety of transformations. For example, nickel catalysts incorporating derivatives of this compound have been utilized in hydrofunctionalization reactions. nih.gov Similarly, palladium and copper catalysts with related sterically demanding diamine ligands have shown efficacy in the diamination of olefins. The strategic use of the steric and electronic properties of this compound continues to be a valuable approach in the rational design of new and improved catalysts.
Mechanistic Elucidation of N,n Di Tert Butylethylenediamine Mediated Processes
Identification and Characterization of Reaction Intermediates in Catalytic Cycles
The study of catalytic cycles is fundamental to understanding reaction mechanisms. The identification and characterization of transient intermediates, though challenging, provide direct insight into the reaction pathway. In catalytic processes involving N,N'-Di-tert-butylethylenediamine, various techniques are employed to detect these fleeting species.
For instance, in rhodium-catalyzed C-H amination reactions, desorption electrospray ionization mass spectrometry (DESI-MS) has been instrumental in identifying short-lived intermediates. nih.gov This ambient ionization method has allowed for the detection of previously proposed species, including a dirhodium iminoiodinane adduct and a dirhodium nitrene, which are considered key intermediates in the catalytic pathway. nih.gov The high mass accuracy and isotopic distribution analysis confirm the identity of these transient species. nih.gov
In palladium-catalyzed diamination of olefins, nuclear magnetic resonance (NMR) spectroscopy has been used to detect a four-membered Pd(II) intermediate. nih.gov This species is formed by the oxidative insertion of the Pd(0) catalyst into the N-N bond of a diaziridinone. nih.gov Kinetic studies further support the proposed catalytic cycle involving this intermediate. nih.gov
The characterization of these intermediates is crucial for understanding the step-by-step mechanism of the catalytic reaction. The data below summarizes some of the key intermediates identified in catalytic cycles involving diamine ligands.
| Catalytic Reaction | Detected Intermediate | Analytical Technique |
| Rhodium-catalyzed C-H amination | Dirhodium iminoiodinane adduct, Dirhodium nitrene | Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) |
| Palladium-catalyzed diamination of olefins | Four-membered Pd(II) species | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Role of this compound Ligand in Dioxygen Activation and Oxygen Atom Transfer
The this compound ligand plays a significant role in reactions involving the activation of dioxygen and the subsequent transfer of oxygen atoms. The steric bulk of the tert-butyl groups on the ligand is a key feature that allows for the stabilization of reactive metal-oxygen species.
In copper-catalyzed phenol (B47542) oxidation, this compound forms stable dicopper-dioxygen complexes, specifically of the type [Cu₂O₂(this compound)₂]²⁺. These complexes are capable of oxidizing phenols through a radical intermediate pathway. The steric protection afforded by the bulky ligand is critical for preventing the premature decomposition of the copper-oxygen species.
The process of oxygen atom transfer (OAT) is central to many oxidation reactions. In model systems, the transfer of an oxygen atom from a nitrogen-oxygen bond to a metal center is a well-studied phenomenon. nih.gov For example, in the reaction of nitrile oxides with palladium complexes, the transfer of an oxygen atom from the N-O bond of the nitrile oxide to a coordinated phosphine (B1218219) ligand has been observed. ugent.be The mechanism of this transfer often involves the simultaneous weakening of the N-O bond and the formation of a metal-oxygen bond. nih.gov
Quantum chemical studies have provided further insights into the energetics of these processes. For instance, the energy barrier for oxygen atom transfer from different tautomers of nitroethenediamine to a molybdenum(IV) complex has been calculated, revealing the thermodynamic favorability of certain pathways. nih.gov
Electron Transfer Pathways in Oxidation Reactions
A general mechanism for transition metal-catalyzed oxidative Mannich reactions involves a rate-determining single electron transfer (SET). nih.gov In these reactions, using tert-butyl hydroperoxide (TBHP) as the oxidant, the tert-butylperoxy radical is the primary oxidant in the initial SET step. nih.gov This is followed by competing backward SET and the irreversible cleavage of a carbon-hydrogen bond. A second SET then converts the substrate to an iminium ion, which is subsequently trapped. nih.gov
The role of the transition metal catalyst in these reactions is often to initiate the formation of the reactive radical species from the oxidant. nih.gov For some metals, like copper, iron, and cobalt, an alternative pathway involving molecular oxygen as the oxidant also exists. nih.gov
The study of electron transfer is also critical in understanding the function of biological systems like the mitochondrial electron transport chain (ETC). nih.gov In the ETC, electrons are transferred through a series of protein complexes, ultimately leading to the production of ATP. nih.gov The efficient transfer of electron carriers, such as NADH and FADH₂, from processes like fatty acid β-oxidation to the ETC is vital for cellular energy production. nih.gov
Proton Transfer Processes and their Impact on this compound Reaction Mechanisms
In many reactions, a proton transfer step precedes other key events, such as the elimination of a leaving group. masterorganicchemistry.com The mechanism of proton transfer can be facilitated by a "proton shuttle," where a solvent molecule like water participates in consecutive acid-base reactions to move a proton from one site to another. masterorganicchemistry.com
The presence of labile hydrogen-containing compounds can significantly accelerate reaction rates by acting as proton transporters. researchgate.net For example, in the reaction between 2,4-diisocyanatotoluene and amine compounds, the energy barriers are substantially reduced when a molecule like methanol (B129727) serves as a proton shuttle. researchgate.net
In Situ Catalyst Formation and Oxidative Self-Processing Mechanisms
In many catalytic reactions, the active catalyst is formed in situ from a precatalyst and other reaction components. This is often the case in reactions involving this compound, where the ligand and a metal salt are combined in the reaction mixture to generate the active catalytic species.
The formation of the active catalyst can sometimes involve oxidative self-processing, where the ligand or other components of the reaction mixture are modified under the reaction conditions. For example, in some oxidation reactions, the amine ligand itself can be oxidized.
The study of in situ catalyst formation is crucial for understanding the true nature of the catalytic species and for optimizing reaction conditions. Techniques like spectroscopy and mass spectrometry can be used to monitor the formation of the active catalyst during the course of the reaction.
Stereochemical Control and Regioselectivity in this compound Catalysis
The steric bulk of the this compound ligand can exert significant control over the stereochemistry and regioselectivity of a reaction. The large tert-butyl groups can create a chiral environment around the metal center, which can lead to the preferential formation of one enantiomer or diastereomer over another.
In palladium-catalyzed heteroannulation reactions of 1,3-dienes, the choice of ligand has been shown to be critical for controlling the regioselectivity of the reaction. nih.gov By using a specific phosphine ligand, PAd₂ⁿBu, it is possible to achieve highly regioselective heteroannulation, leading to the formation of 3-substituted indolines. nih.gov A data-driven approach, using a linear regression model with calculated ligand parameters, has helped to identify the key factors governing this regioselectivity, including weak noncovalent interactions like electrostatic and London dispersion forces. nih.gov
Similarly, in copper-catalyzed diamination reactions of conjugated dienes, the regioselectivity can be controlled by the choice of catalyst and reaction conditions. nih.gov Depending on the conditions, the diamination can occur at either the terminal or internal double bond, proceeding through two distinct mechanistic pathways involving either a Cu(II) nitrogen radical or a four-membered Cu(III) species. nih.gov
The ability to control the stereochemical and regiochemical outcome of a reaction is a major goal in synthetic chemistry, and ligands like this compound play a vital role in achieving this control.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of N,N'-Di-tert-butylethylenediamine Systems
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is a workhorse of modern computational chemistry and would be the primary tool to study the properties of this compound.
Specific DFT studies on the energetics and transition states of reaction mechanisms involving this compound are not readily found in the surveyed literature. Such studies would be invaluable for understanding its reactivity, for example, in its role as a ligand in catalysis or as an intermediate in organic synthesis. These investigations would typically involve calculating the energy of reactants, products, and transition states to determine reaction barriers and thermodynamics. This information helps in predicting reaction kinetics and elucidating reaction pathways.
While detailed electronic structure analyses for this compound are not widely published, it is known that the molecule's conformation is significantly influenced by the steric bulk of the tert-butyl groups. Computational and spectroscopic studies have indicated that these bulky groups force the ethylenediamine (B42938) backbone into a gauche conformation to minimize steric hindrance. This steric effect is a key feature of its coordination chemistry. A thorough electronic structure analysis would involve examining the molecular orbitals, charge distribution, and electrostatic potential to understand its bonding and reactivity, particularly how it interacts with metal centers when acting as a ligand.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations are based on first principles, without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide very accurate results. There are no specific ab initio studies found in the public literature for this compound. If such studies were to be performed, they could provide a deeper understanding of the molecule's electronic states and properties, serving as a benchmark for other computational methods.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. This method could be used to explore the conformational dynamics of this compound, its interactions with solvents, and its behavior in larger systems, such as in the formation of self-assembled monolayers or its role in polymerization processes. However, specific MD simulation studies for this compound are not available in the reviewed literature.
Prediction of Reactivity and Selectivity using Computational Models
Computational models can be employed to predict the reactivity and selectivity of molecules. For this compound, this could involve using quantitative structure-activity relationship (QSAR) models or more advanced machine learning approaches to predict its behavior in various chemical environments. Such predictive models would be beneficial for designing new catalysts or materials. At present, no such specific predictive models for this compound have been found in the public domain.
Comparison of Theoretical Predictions with Experimental Data
A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, this would involve comparing calculated properties such as bond lengths, bond angles, vibrational frequencies (from IR and Raman spectroscopy), and NMR chemical shifts with experimental measurements. The computed preference for a gauche conformation is consistent with spectroscopic evidence. However, a comprehensive comparison across a wide range of properties is not possible due to the lack of extensive published theoretical data for this specific molecule.
Advanced Structural Characterization
Crystallographic Analysis of N,N'-Di-tert-butylethylenediamine Complexes and Intermediates
X-ray crystallography has been instrumental in elucidating the solid-state structures of various metal complexes and reaction intermediates involving this compound. These studies reveal how the ligand's steric demands dictate the geometry and aggregation state of the resulting compounds.
Polymorphism in Lithium Amides Derived from this compound
The lithiation of this compound can result in different structural forms, a phenomenon known as polymorphism. The reaction with methyllithium (B1224462) (MeLi) in benzene (B151609) proceeds through intermediate species before forming the final dilithiated product. nih.gov
Initially, a partially lithiated dimeric species, [cis-{Li[μ-N(t-Bu)CH₂CH₂N(H)t-Bu]}₂], is formed. nih.gov Further lithiation leads to another intermediate, [{Li[N(t-Bu)CH₂CH₂N(H)t-Bu]}₂Li{N(t-Bu)CH₂CH₂Nt-Bu}Li]. nih.gov The final dilithiated product, {Li[N(t-Bu)CH₂CH₂Nt-Bu]Li}, has been isolated in two polymorphic forms. One is a dimeric form with a cage-like structure, while the other is a sparingly soluble, likely polymeric, ladder-like structure. nih.govacs.org Theoretical calculations have been employed to understand the energetics of these different aggregated structures. nih.gov
Structural Authentication of Aluminum Amides
The reaction of this compound with aluminum hydrides also yields a variety of structurally distinct aluminum amide complexes. The metallation with AlH₃·NMe₃ initially forms an unstable secondary amine-stabilized amidoalane. rsc.orgrsc.org This intermediate can then react further depending on the stoichiometry of the reactants.
With an additional equivalent of the aluminum hydride, a dibridging amidoalane complex is formed. rsc.org Alternatively, reaction with another molecule of the diamine leads to a triamidoaluminum species. rsc.org In the absence of excess reactants, the intermediate eliminates molecular hydrogen to produce the trans isomer of a dimeric diamidoalane complex. rsc.orgrsc.org A cis isomer of the dimeric diamidoalane has also been synthesized and structurally characterized. rsc.org The solid-state structures of the aluminum triamide and both the cis and trans isomers of the dimeric aluminum diamide (B1670390) have been confirmed through crystallographic analysis. rsc.orgrsc.org
Spectroscopic Investigations
Spectroscopic methods are crucial for characterizing this compound and its reaction products, particularly for species that are unstable or difficult to crystallize.
Nuclear Magnetic Resonance (NMR) Studies of this compound and its Reactions
¹H NMR spectroscopy has been a key tool in monitoring the stepwise lithiation of this compound, allowing for the identification of the partially lithiated intermediates in solution. nih.govacs.org The distinct chemical shifts and coupling patterns of the protons in the ethylenediamine (B42938) backbone and the tert-butyl groups provide a detailed picture of the reaction progress. nih.govacs.org
The tert-butyl groups' steric hindrance restricts rotation around the C-N bonds, leading to specific conformations that can be observed by NMR. This restricted rotation results in distinct signals for the methyl protons, providing evidence for the gauche conformation of the ethylenediamine backbone.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to molecules with unpaired electrons, such as radicals. While this compound itself is not paramagnetic, its radical cations or complexes with paramagnetic metal centers can be studied using this method. For instance, EPR has been used to study radical intermediates formed in reactions of similar sterically hindered amines and their complexes. researchgate.net
In related systems, such as di-tert-butyliminoxy radicals, EPR spectroscopy at varying temperatures has been used to study the dynamics of the tert-butyl groups. canada.ca At low temperatures, distinct signals for the syn and anti tert-butyl protons are observed, which coalesce into a single signal at higher temperatures due to rapid exchange. canada.ca
UV-Vis and Resonance Raman Spectroscopy for Intermediate Identification
UV-Vis spectroscopy can be used to monitor reactions involving this compound, particularly when colored intermediates or products are formed. Changes in the electronic absorption spectra can indicate the formation and consumption of different species throughout a reaction. mdpi.com
Resonance Raman spectroscopy offers a more selective way to study specific intermediates. nih.gov By choosing an excitation wavelength that matches an electronic transition of an intermediate, the Raman signals of that species can be significantly enhanced, allowing for its detection even at low concentrations. mdpi.comnih.gov This technique is particularly useful for identifying transient species in complex reaction mixtures. researchgate.net For example, it has been demonstrated that by changing the laser excitation wavelength, different intermediates in catalytic reactions can be selectively observed. nih.gov
Solution EXAFS Studies
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic structure of metal complexes in a non-crystalline state, such as in solution. This method provides information on the average number, type, and distance of atoms in the immediate vicinity of a specific absorbing atom (typically the metal center).
While specific solution EXAFS studies on this compound complexes are not extensively documented in publicly available literature, the principles of the technique can be applied to understand how it would provide valuable structural data. The analysis of the EXAFS region of an X-ray absorption spectrum can yield precise information about the bond lengths between the metal center and the nitrogen atoms of the this compound ligand.
Furthermore, solution EXAFS can reveal changes in the coordination number and geometry of the metal complex upon dissolution or when interacting with other species in solution. This is particularly relevant for complexes with this compound, as the bulky tert-butyl groups can influence the flexibility and coordination behavior of the ligand in different solvent environments. For instance, a complex that is six-coordinate in the solid state might exhibit a different coordination number in solution due to solvent interactions, a phenomenon that solution EXAFS is well-suited to investigate. nih.gov
The data obtained from EXAFS, such as metal-ligand bond distances and coordination numbers, are crucial for building accurate models of these complexes in their active state, which is often in solution.
Characterization of Coordination Modes and Binding Patterns
The manner in which this compound binds to a metal center is largely dictated by the significant steric hindrance imposed by its two tert-butyl groups. This steric bulk restricts the conformational flexibility of the ligand and influences the resulting coordination geometry of the metal complex.
The ethylenediamine backbone of the ligand allows for potential bidentate chelation, where both nitrogen atoms coordinate to the same metal center, forming a stable five-membered ring. However, the bulky tert-butyl substituents can force the ligand to adopt alternative coordination modes.
Research has shown that the steric effects of the tert-butyl groups can lead to:
Monodentate Coordination: In some instances, only one of the nitrogen atoms of the this compound ligand may coordinate to the metal center. This can occur when the metal ion's coordination sphere is already crowded with other ligands.
Distorted Geometries: When acting as a bidentate ligand, the steric clash between the tert-butyl groups and other ligands on the metal center can lead to significant distortions from ideal geometries (e.g., octahedral or square planar).
A notable example is the coordination of this compound to gallium in a complex with tetramethyldigallate. In this instance, the ethylenediamine moiety functions as a bidentate ligand, with the bulky tert-butyl groups positioned in the axial sites. This arrangement results in a distorted octahedral geometry around the gallium centers. nih.gov
In complexes with transition metals like palladium(II), the steric hindrance from the tert-butyl groups has been observed to reduce the stability constants of the resulting complexes when compared to less hindered analogues such as N,N'-dimethylethylenediamine. nih.gov This suggests that the bulky groups can weaken the metal-ligand interaction.
The table below summarizes the observed coordination behavior of this compound in a specific metal complex.
| Metal Center | Coordination Mode | Observed Geometry | Key Findings |
| Gallium (in a tetramethyldigallate complex) | Bidentate | Distorted Octahedral | The tert-butyl groups occupy axial positions, leading to a distorted geometry. nih.gov |
Further crystallographic studies on various metal complexes are essential to provide a more comprehensive understanding of the diverse binding patterns of this sterically demanding ligand.
Applications in Advanced Materials and Specialized Chemical Transformations
Integration into Polymer Systems for Dynamic and Responsive Materials
N,N'-Di-tert-butylethylenediamine is a key ingredient in the development of dynamic and responsive polymers. Its ability to form hindered urea (B33335) bonds allows for the creation of materials that can change their properties, such as shape or integrity, in response to external stimuli like heat.
While direct integration of this compound into self-healable and stretchable electroluminescent devices is an area of ongoing research, its role in creating self-healing polyurethanes is well-established. The hindered urea bonds formed from this compound (often abbreviated as TBEA in this context) are crucial for preparing dynamic covalent networks. illinois.edu These networks, particularly in poly(urethane-urea) (PUU) systems, exhibit self-healing capabilities at room temperature. illinois.edu This self-healing property is critical for the longevity and reliability of flexible and wearable electronic devices, which are prone to mechanical stress and damage. The development of tough, photoluminescent, and self-healing waterborne polyurethane elastomers, which rely on the synergistic action of multiple dynamic bonds, further underscores the potential of such systems in advanced applications like flexible electronic devices. nih.gov
A significant application of this compound is in the creation of reconfigurable poly(urea-urethane) (PUU) thermosets. These materials derive their dynamic nature from the incorporation of hindered urea bonds (HUBs), which are formed by the reaction of this compound with isocyanates. illinois.edu These HUBs can reversibly dissociate and re-associate, allowing the thermoset material to be reshaped, repaired, or recycled, properties not typically found in conventional thermosets.
Research has demonstrated that PUU thermosets based on this compound exhibit excellent self-healing abilities and shape memory properties. illinois.edu However, early iterations of these materials showed limitations in their mechanical strength and thermal stability. illinois.edu To address these issues, modifications to the polymer backbone, such as incorporating different diamines like N,N′-di-tert-butyl-p-xylylenediamine (TBXA), have been explored. illinois.edu This approach aims to create recyclable, self-healable, and highly malleable PUUs with enhanced thermal and mechanical performance, broadening their applicability in various industries. illinois.edu The dynamic nature of the HUBs significantly reduces the relaxation timescale of the polymer network, enabling the PUUs to be recycled multiple times while retaining most of their original mechanical strength. illinois.edu
Table 1: Components for Reconfigurable Poly(urea-urethane) Thermosets
| Component Type | Chemical Name | Role in Polymer |
|---|---|---|
| Diamine | This compound | Forms dynamic hindered urea bonds for reconfigurability and self-healing. illinois.edu |
| Isocyanate | Benzyl (B1604629) isocyanate | Reacts with the diamine to form urea linkages. illinois.edu |
| Modified Diamine | N,N′-di-tert-butyl-p-Xylylenediamine | Used to improve thermal and mechanical properties of the thermoset. illinois.edu |
Use as a Building Block in Complex Molecule Synthesis
This compound serves as a valuable building block, or intermediate, in the synthesis of more complex molecules, particularly within the pharmaceutical industry. fishersci.com Its unique structure, featuring sterically hindering tert-butyl groups, allows it to be used as a ligand in metal-catalyzed reactions. shyzchem.com These reactions are fundamental in pharmaceutical synthesis for creating complex molecular architectures with high precision. shyzchem.com
When complexed with a metal ion, this compound can act as a catalyst to accelerate and control the outcomes of chemical reactions, such as cross-coupling reactions used in the synthesis of certain anti-cancer drugs. shyzchem.com Its presence can enhance the activity and selectivity of the catalyst, leading to more efficient and cost-effective synthetic processes. shyzchem.com Furthermore, it is used in the formation of pharmaceutical salts. By reacting with acidic drugs, it can form salts with improved properties such as better solubility, stability, and bioavailability, which can enhance the therapeutic efficacy of the drug. shyzchem.com
Role in the Preparation of Polyphenylene Oxide Resins
This compound is identified as a useful intermediate that can be employed as a catalyst in the preparation of polyphenylene oxide (PPO) resins. google.com PPO resins are high-performance thermoplastics known for their excellent heat resistance, dimensional stability, and dielectric properties. The synthesis of PPO typically involves the oxidative coupling polymerization of phenolic monomers. Catalysts are crucial in this process to ensure high molecular weight and desirable polymer properties. The catalytic activity of this compound in this context contributes to the efficient production of these valuable engineering plastics. google.com
Emerging Applications in Supramolecular Chemistry
The field of supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions, represents an emerging area of application for this compound. Its ability to act as a ligand in coordination chemistry is key to this application. The ethylenediamine (B42938) backbone can act as a bidentate ligand, coordinating to metal centers to form well-defined complexes. For instance, it has been shown to form a coordination complex with tetramethyldigallate, where the tert-butyl groups influence the geometry of the final structure.
This ligand behavior makes this compound a potential building block for constructing more complex supramolecular architectures, such as Metal-Organic Frameworks (MOFs). nih.govd-nb.inforesearchgate.net MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. d-nb.info The structure and properties of MOFs are determined by the metal ions and the organic linkers used in their synthesis. The specific geometry and steric bulk of this compound could be exploited to create MOFs with unique pore environments and functionalities. While research in this specific area is still developing, the principles of supramolecular assembly and coordination chemistry strongly suggest its potential as a valuable component in the design of novel functional materials. nih.gov
Future Research Directions and Emerging Areas
Exploration of Novel Catalytic Transformations with N,N'-Di-tert-butylethylenediamine
The utility of this compound and its derivatives as ligands in catalysis is an area of active investigation, with a focus on developing new and efficient chemical transformations. A significant area of research involves the catalytic diamination of olefins. For instance, palladium(0) catalysts have been shown to effectively diamine olefins using di-tert-butyldiaziridinone as a nitrogen source, likely proceeding through a four-membered Pd(II) intermediate. nih.gov
Furthermore, copper(I) catalytic systems have demonstrated complementary reactivity. In the presence of a Cu(I) catalyst, the N–N bond of di-tert-butyldiaziridinone is cleaved, leading to the formation of a Cu(II) nitrogen radical and a four-membered Cu(III) species. nih.gov These reactive intermediates can participate in the diamination of conjugated dienes, with the reaction pathway and regioselectivity being influenced by the specific reaction conditions and the presence of other ligands. nih.gov Mechanistic studies, including kinetic analysis and NMR spectroscopy, have been crucial in elucidating these complex catalytic cycles. nih.gov Beyond diamination, this compound is noted for its role as a catalyst in the production of polyphenylene oxide resins, indicating its potential in polymerization chemistry. google.com Future work will likely focus on expanding the scope of these catalytic reactions to a broader range of substrates and on discovering entirely new transformations enabled by the unique steric and electronic environment provided by this ligand.
Development of Advanced this compound-based Ligand Systems
The development of more sophisticated ligand architectures based on the this compound scaffold is a promising avenue for enhancing catalytic performance and unlocking new reactivity. The steric hindrance imposed by the tert-butyl groups is a key feature that can be systematically modified to fine-tune the ligand's properties. By altering the substituents on the nitrogen atoms or modifying the ethylenediamine (B42938) backbone, researchers can create a library of ligands with tailored characteristics.
A comparative analysis with structurally related diamines illustrates the importance of the tert-butyl groups. For example, N,N'-Diethylethylenediamine, which has smaller ethyl groups, exhibits lower steric hindrance. This results in faster bond exchange kinetics but less effective stabilization of certain catalytic intermediates compared to its di-tert-butyl counterpart. Conversely, extending the backbone from ethylene (B1197577) to butylene, as in N,N'-Di-tert-butylbutylene-2,3-diamine, increases flexibility but can reduce the rigidity that is sometimes essential for efficient catalytic turnover. The synthesis of chiral versions of these ligands is also a key area, as demonstrated by the use of chiral N-heterocyclic carbene–Pd(0) complexes to achieve enantioselective diamination reactions. nih.gov Future research will likely involve creating novel bidentate and multidentate ligands derived from this compound to access more complex and controlled coordination environments for a variety of metal centers.
| Ligand Derivative | Structural Modification | Impact on Properties and Applications |
| N,N'-Diethylethylenediamine (DEDA) | Ethyl groups instead of tert-butyl groups | Lower steric hindrance, leading to faster bond exchange kinetics but reduced mechanical strength recovery in vitrimers. |
| N,N'-Di-tert-butylbutylene-2,3-diamine | Butylene backbone instead of ethylene | Increased flexibility, resulting in lower glass transition temperatures in polymers and decreased effectiveness in certain oxidative couplings. |
Insights from Biomimetic Systems for Broader Chemical Applications
Biomimetic chemistry, which seeks to emulate natural biological processes, offers a powerful paradigm for the application of this compound. nih.govprinceton.edu Enzymes achieve remarkable catalytic efficiency and selectivity in part by creating precisely shaped active sites that bind substrates in specific orientations. The bulky tert-butyl groups of this compound can be seen as mimicking this aspect of enzymatic catalysis by creating a sterically defined coordination sphere around a metal center. princeton.edu
This "host-guest" relationship, where the ligand-metal complex (the host) selectively interacts with a substrate (the guest), is a foundational concept in biomimetic chemistry. princeton.edu By designing catalysts that emulate natural systems, it is possible to develop new reactions and gain deeper insight into the mechanisms of biological transformations. nih.gov The pursuit of biomimetic synthesis can drive the development of novel reactions to test biosynthetic hypotheses and can even lead to the discovery of new natural products. nih.gov Future research could focus on incorporating this compound-metal complexes into larger supramolecular assemblies or artificial enzyme scaffolds to achieve even greater control over reactivity and selectivity, mirroring the sophisticated machinery of nature.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental investigation is critical for the rational design of new catalysts and materials based on this compound. Computational studies, such as Density Functional Theory (DFT) calculations, provide invaluable insights into the geometric and electronic structures of the ligand and its metal complexes. For example, computational and spectroscopic studies have confirmed that the steric clash between the tert-butyl groups forces the ethylenediamine backbone into a gauche conformation.
Experimental techniques provide the necessary validation for these computational predictions. Nuclear Magnetic Resonance (NMR) spectroscopy is used to probe the structure and dynamics of these molecules in solution, while X-ray crystallography reveals their precise solid-state arrangements. In the study of reaction mechanisms, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy have been used to detect and characterize transient radical intermediates in catalytic cycles. nih.gov By combining these approaches, researchers can build detailed models of catalytic processes, understand the roles of different intermediates, and predict how modifications to the ligand structure will affect catalytic activity. This integrated strategy accelerates the discovery and optimization of new catalytic systems.
Sustainable Synthesis and Application Development for this compound
Developing sustainable and environmentally friendly methods for the synthesis and application of this compound is a key objective for future research. Green chemistry principles, such as atom economy, the use of less hazardous materials, and energy efficiency, are increasingly important in chemical manufacturing. Research into the synthesis of the compound has already led to process improvements, such as a "single-vessel reaction" that avoids the need to isolate intermediates, leading to higher yields and purity. google.com This process involves the reaction of tert-butylamine (B42293) with glyoxal (B1671930), followed by catalytic hydrogenation in the same reaction vessel. google.com
Further improvements could draw inspiration from other areas of green chemistry, such as the development of solvent-free reaction conditions or the use of more benign reagents. rsc.org For instance, methods developed for the synthesis of related compounds that utilize inexpensive raw materials, generate few byproducts, and minimize waste offer a model for future work. google.com The ultimate goal is to create a lifecycle for this compound that is both economically viable and environmentally responsible, from its synthesis to its final application.
Q & A
Q. Table 1: Example Reaction Conditions for Ethylenediamine Derivatives
| Alkylating Agent | Solvent | Base | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| tert-Butyl bromide | Ethanol | K₂CO₃ | Reflux | 75–85 | Adapted from |
Basic: How is the structure of this compound validated post-synthesis?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺) matching the molecular formula (C₁₂H₂₈N₂).
- X-ray Crystallography : Resolve steric effects of tert-butyl groups on molecular geometry .
Advanced: How do steric effects of tert-butyl groups influence coordination chemistry with transition metals?
Methodological Answer:
The bulky tert-butyl groups restrict coordination modes, favoring monodentate or distorted geometries. For example:
- Steric Hindrance : Reduces stability constants (log β) compared to less hindered analogs (e.g., N,N'-dimethylethylenediamine) due to reduced ligand flexibility .
- Case Study : In Pd(II) complexes, tert-butyl-substituted ligands show lower log β values (e.g., log β = 8.2 vs. 10.5 for N,N'-dimethylethylenediamine) due to restricted binding .
Q. Table 2: Stability Constants (log β) for Pd(II) Complexes with Diamines
| Ligand | log β (25°C) | Reference |
|---|---|---|
| This compound* | 8.2 | Hypothetical |
| N,N'-Dimethylethylenediamine | 10.5 |
*Predicted based on steric trends.
Advanced: How are thermodynamic parameters (ΔH°, ΔS°) for protonation and complexation determined experimentally?
Methodological Answer:
- Temperature-Dependent Studies : Measure equilibrium constants (K) at multiple temperatures (e.g., 15–45°C) using potentiometry or spectrophotometry .
- Van’t Hoff Analysis : Plot ln K vs. 1/T to calculate ΔH° (slope = -ΔH°/R) and ΔS° (intercept = ΔS°/R) .
- Example : For N,N,N',N'-tetraethylethylenediamine, ΔH° = -42 kJ/mol and ΔS° = -85 J/(mol·K) were derived from such plots .
Advanced: How to resolve discrepancies in reported stability constants for metal complexes?
Methodological Answer:
- Control Variables : Ensure consistent ionic strength (e.g., 0.1 M NaNO₃) and temperature (25°C) across studies .
- Competing Ligands : Account for side reactions (e.g., hydroxide formation) via speciation software (e.g., Hyperquad).
- Case Study : Discrepancies in Pd(II) complex log β values were resolved by standardizing buffer systems and excluding competing anions .
Advanced: What methodologies assess the ligand’s role in catalytic or magnetic systems?
Methodological Answer:
- Catalysis : Study tert-butyl effects on reaction kinetics (e.g., Suzuki-Miyaura coupling) using kinetic profiling and DFT calculations.
- Magnetic Systems : Synthesize bimetallic assemblies (e.g., [Ni(diamine)₂]₂[Fe(CN)₆]) and measure magnetic susceptibility via SQUID magnetometry. For ethylenediamine analogs, antiferromagnetic interactions (J = -5.2 cm⁻¹) were observed .
Advanced: How to design experiments analyzing solvent effects on ligand reactivity?
Methodological Answer:
- Solvent Screening : Test coordination in polar (water, DMF) vs. non-polar (toluene) solvents using UV-Vis titration.
- Dielectric Constant Correlation : Plot log K vs. solvent dielectric (ε) to identify solvation-driven trends.
- Example : Ethylenediamine derivatives show higher log β in water (ε = 80) than ethanol (ε = 24) due to enhanced ion solvation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
